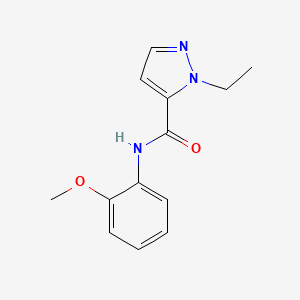![molecular formula C14H10N2O5 B5772984 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid, also known as CPAA, is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This compound has been shown to form hydrogen bonds with the amino acid residues in the active site of COX-2, thereby preventing the binding of arachidonic acid, a substrate of COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. This compound has been found to reduce the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its ability to form self-assembled monolayers on various substrates, making it a useful tool for surface modification and nanotechnology applications. Additionally, this compound has been shown to be a useful fluorescent probe for studying protein-ligand interactions.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. One area of research could focus on the development of this compound-based anti-inflammatory and anti-cancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its binding interactions with enzymes. Finally, research could be conducted to improve the solubility of this compound in water, which could expand its potential applications in various fields.
Métodos De Síntesis
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with pyridine-2-carboxylic acid to form this compound. The synthesis of this compound can be achieved through various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. This compound has been found to bind to the active site of enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
This compound has also been studied for its potential applications in materials science. This compound has been shown to form self-assembled monolayers on various substrates, making it a potential candidate for surface modification and nanotechnology applications.
Propiedades
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJRHLDNZDAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)


![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)



![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
